An In-depth Technical Guide to the Chemical Properties of 2-(2,4-Dichloro-phenyl)-pentanenitrile
An In-depth Technical Guide to the Chemical Properties of 2-(2,4-Dichloro-phenyl)-pentanenitrile
This document provides a comprehensive technical overview of the chemical properties, synthesis, and reactivity of 2-(2,4-dichloro-phenyl)-pentanenitrile. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this guide synthesizes fundamental chemical principles with established experimental methodologies pertinent to the α-aryl nitrile class of compounds, to which this molecule belongs.
Introduction and Molecular Overview
2-(2,4-Dichloro-phenyl)-pentanenitrile, identified by the CAS Number 2184-86-3, is a specialized organic compound belonging to the α-aryl nitrile family.[1][2] This class of molecules is of significant interest in medicinal chemistry and organic synthesis due to their role as versatile synthetic intermediates.[3][4] The α-aryl nitrile motif is a precursor to a wide array of functional groups, including amides, carboxylic acids, primary amines, aldehydes, and ketones, making it a valuable building block in the construction of complex molecules and pharmaceutical agents.[4][5]
The structure of 2-(2,4-dichloro-phenyl)-pentanenitrile features a central chiral carbon atom bonded to four distinct groups: a 2,4-dichlorinated phenyl ring, a nitrile (-C≡N) group, a propyl chain, and a hydrogen atom. The presence of the electron-withdrawing dichlorophenyl ring and the nitrile group significantly influences the reactivity of the molecule, particularly the acidity of the α-hydrogen and the susceptibility of the nitrile group to nucleophilic attack.
This guide will elucidate the core chemical characteristics of this compound, drawing upon data from structurally similar molecules and established reaction mechanisms for this chemical class, given the limited publicly available experimental data for this specific substance.
Table 1: Compound Identifiers and Basic Properties
| Property | Value | Source |
| IUPAC Name | 2-(2,4-dichlorophenyl)pentanenitrile | - |
| CAS Number | 2184-86-3 | [1][2] |
| Molecular Formula | C₁₁H₁₁Cl₂N | [6][7] |
| Molecular Weight | 228.12 g/mol | [6][7] |
| Canonical SMILES | CCCC(C#N)C1=C(C=C(C=C1)Cl)Cl | - |
| InChI Key | InChIKey=ZJBHXKRBFPPCSS-UHFFFAOYSA-N | - |
Synthesis Strategies for α-Aryl Nitriles
The synthesis of α-aryl nitriles like 2-(2,4-dichloro-phenyl)-pentanenitrile can be approached through several modern synthetic methodologies. These methods typically involve the formation of a carbon-carbon bond between the aryl ring and the nitrile-bearing carbon.
Palladium-Catalyzed α-Arylation of Aliphatic Nitriles
One of the most robust methods for this transformation is the direct α-arylation of a parent nitrile.[8] In this approach, pentanenitrile would be deprotonated with a strong, non-nucleophilic base to form a carbanion, which then undergoes a palladium-catalyzed cross-coupling reaction with an aryl halide, such as 1-bromo-2,4-dichlorobenzene or 1-chloro-2,4-dichlorobenzene. The use of specialized phosphine ligands is crucial for achieving high yields and preventing side reactions.[4][8] The requirement of a strong base, however, can limit the functional group tolerance of the reaction.[4]
Caption: General workflow for Palladium-catalyzed α-arylation.
Nickel-Catalyzed Cross-Coupling with α-Bromonitriles
An alternative strategy involves a nickel-catalyzed coupling between an arylboronic acid and an α-bromoalkane nitrile.[3] This method operates under milder conditions and often exhibits broader functional group compatibility compared to methods requiring strong bases. The synthesis would proceed by first brominating pentanenitrile at the α-position, followed by the Ni-catalyzed coupling with 2,4-dichlorophenylboronic acid.
Experimental Protocol: Hypothetical Synthesis via α-Arylation
The following is a representative, generalized protocol based on established literature for similar transformations. It must be optimized for this specific substrate.
-
Reaction Setup: To a dry, oven-baked Schlenk flask under an inert argon atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and a suitable phosphine ligand (e.g., S-Phos, 5 mol%).
-
Reagent Addition: Add 1-bromo-2,4-dichlorobenzene (1.0 equivalent) and anhydrous toluene as the solvent. Stir the mixture for 10 minutes at room temperature.
-
Nitrile Addition: Add pentanenitrile (1.2 equivalents) to the reaction mixture via syringe.
-
Base Addition: In a separate flask, dissolve sodium bis(trimethylsilyl)amide (NaHMDS) (1.3 equivalents) in anhydrous toluene. Add this solution dropwise to the reaction flask over 20 minutes at room temperature.
-
Reaction: Heat the reaction mixture to 90-100 °C and monitor its progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: After cooling to room temperature, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield 2-(2,4-dichloro-phenyl)-pentanenitrile.
Chemical Reactivity and Transformations
The chemical properties of 2-(2,4-dichloro-phenyl)-pentanenitrile are dictated by its three primary components: the nitrile group, the acidic α-hydrogen, and the dichlorinated aromatic ring.
Caption: Key chemical transformations of the target molecule.
Reactions of the Nitrile Group
The nitrile functional group is a versatile precursor in organic synthesis.
-
Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed. Partial hydrolysis yields the corresponding primary amide, 2-(2,4-dichloro-phenyl)-pentanamide.[9] Prolonged reaction under more forcing conditions leads to complete hydrolysis to the carboxylic acid, 2-(2,4-dichloro-phenyl)-pentanoic acid.[4]
-
Reduction: The nitrile can be reduced to a primary amine, 2-(2,4-dichloro-phenyl)-pentan-1-amine.[4] Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂ over Raney Nickel).
Reactivity of the α-Hydrogen
The proton on the carbon adjacent to both the phenyl ring and the nitrile group (the α-hydrogen) is acidic. Its pKa is significantly lowered by the electron-withdrawing capabilities of both adjacent groups. This allows for deprotonation by a strong base (like lithium diisopropylamide, LDA) to form a resonance-stabilized carbanion. This nucleophilic carbanion can then react with various electrophiles (e.g., alkyl halides, acyl chlorides) to form new carbon-carbon bonds at the α-position, enabling further molecular elaboration.
Reactions of the Aromatic Ring
The 2,4-dichlorophenyl ring is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the chlorine atoms and the α-nitrile substituent. Further substitution on the ring would require harsh conditions and would likely be directed to the positions ortho and para to the alkyl substituent, but meta to the chlorine atoms.
Predicted Physicochemical and Spectroscopic Properties
While specific experimental data is not available in public literature, the properties of 2-(2,4-dichloro-phenyl)-pentanenitrile can be reliably predicted based on its structure and data from analogous compounds like 2,4-dichlorophenylacetonitrile.[10]
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value / Description | Rationale |
| Physical Form | Likely a high-boiling liquid or low-melting solid at room temperature. | Similar to related compounds like 2-(4-chlorophenyl)pentanenitrile, which is a liquid.[11] The addition of a second chlorine and increased molecular weight may lead to a solid form. |
| Solubility | Insoluble in water; soluble in common organic solvents (e.g., ethers, chlorinated solvents, aromatic hydrocarbons). | The molecule is largely nonpolar due to the aromatic ring and alkyl chain. |
| Boiling Point | High (>250 °C). | High molecular weight and polar nitrile group lead to strong intermolecular forces. |
| Acidity (α-H) | pKa estimated in the range of 20-25 (in DMSO). | The α-proton is activated by both the nitrile and the aromatic ring. |
Predicted Spectroscopic Data
-
¹H NMR:
-
Aromatic Protons (3H): Complex multiplet signals in the aromatic region (~7.3-7.6 ppm), characteristic of a 1,2,4-trisubstituted benzene ring.
-
α-Proton (1H): A triplet or doublet of doublets around 4.0-4.5 ppm, coupled to the adjacent methylene group.
-
Alkyl Chain Protons (6H): Multiplets in the upfield region (~0.9-2.2 ppm) corresponding to the propyl group. A triplet around 0.9 ppm would be expected for the terminal methyl group.
-
-
¹³C NMR:
-
Nitrile Carbon (-C≡N): A signal around 118-122 ppm.
-
Aromatic Carbons: Multiple signals between ~127-140 ppm, including two signals for the chlorine-bearing carbons.
-
α-Carbon: A signal around 35-45 ppm.
-
Alkyl Carbons: Signals in the upfield region (~13-35 ppm).
-
-
Infrared (IR) Spectroscopy:
-
C≡N Stretch: A sharp, medium-intensity absorption band around 2240-2260 cm⁻¹.
-
C-Cl Stretch: Strong absorptions in the fingerprint region, typically around 1000-1100 cm⁻¹.
-
Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region.
-
-
Mass Spectrometry (EI):
-
Molecular Ion (M⁺): A characteristic cluster of peaks around m/z 227, 229, and 231, reflecting the isotopic abundance of two chlorine atoms ([M]⁺, [M+2]⁺, [M+4]⁺).
-
Fragmentation: A prominent fragment would be expected from the loss of the propyl group (M-43).
-
Safety and Handling
For research use only. Not intended for diagnostic or therapeutic use.[2] Based on the hazard profile of the closely related 2,4-dichlorophenylacetonitrile, this compound should be handled with care.[10]
-
Hazards: May cause skin irritation, serious eye irritation, and respiratory irritation.[10]
-
Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust/fumes and contact with skin and eyes.
Conclusion
2-(2,4-Dichloro-phenyl)-pentanenitrile is a compound whose chemical identity is well-defined by its structure, but for which specific, publicly documented experimental data is scarce. Its chemical behavior is representative of the α-aryl nitrile class, characterized by the synthetic versatility of the nitrile group and the reactivity of the activated α-carbon. The synthesis can be achieved through modern cross-coupling reactions, and its functional groups provide multiple handles for subsequent chemical transformations. This guide provides a robust framework for understanding and utilizing this compound in a research and development context, grounded in the established principles of organic chemistry.
References
-
Santa Cruz Biotechnology, Inc. 2-(2,4-Dichloro-phenyl)-pentanenitrile | CAS 2184-86-3. [1]
-
Chen, C. Y., & He, G. (2008). Facile Preparation of α-Aryl Nitriles by Direct Cyanation of Alcohols with TMSCN Under the Catalysis of InX3. Organic Letters, 10(20), 4641–4643. [5]
-
BUNN, C. W. (2024). Nickel-Catalyzed Reductive Arylation of Redox Active Esters for the Synthesis of α-Aryl Nitriles: Investigation of a Chlorosilane Additive. The Journal of Organic Chemistry, 89(3), 1759–1768. [12]
-
Yang, Y., Tang, S., Liu, C., Zhang, H., Sun, Z., & Lei, A. (2011). Novel α-arylnitriles synthesis via Ni-catalyzed cross-coupling of α-bromonitriles with arylboronic acids under mild conditions. Organic & Biomolecular Chemistry, 9(13), 4783–4786. [3]
-
Shang, R., & Chu, L. (2011). Synthesis of α-Aryl Nitriles through Palladium-Catalyzed Decarboxylative Coupling of Cyanoacetate Salt. Angewandte Chemie International Edition, 50(18), 4258–4261. [4]
-
You, J., & Verkade, J. G. (2003). A General Method for the Direct α-Arylation of Nitriles with Aryl Chlorides. Angewandte Chemie International Edition, 42(41), 5051–5053. [8]
-
Santa Cruz Biotechnology, Inc. 2-(2,4-Dichloro-phenyl)-pentanenitrile | CAS 2184-86-3. [2]
-
Santa Cruz Biotechnology, Inc. 2-(2,4-Dichloro-phenyl)-pentanenitrile | CAS 2184-86-3. [6]
-
Santa Cruz Biotechnology, Inc. 2-(2,4-Dichloro-phenyl)-pentanenitrile | CAS 2184-86-3. [7]
-
Sigma-Aldrich. 2,4-Dichlorophenylacetonitrile 98% | CAS 6306-60-1. [10]
-
AHH Chemical Co., Ltd. 2-(4-Chlorophenyl)pentanenitrile | 39066-13-2. [11]
-
Tamura, M., & Tomishige, K. (2015). CeO2-catalyzed nitrile hydration to amide: reaction mechanism and active sites. Catalysis Science & Technology, 5(3), 1750–1758. [9]
Sources
- 1. scbt.com [scbt.com]
- 2. scbt.com [scbt.com]
- 3. Novel α-arylnitriles synthesis via Ni-catalyzed cross-coupling of α-bromonitriles with arylboronic acids under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. chu-lab.org [chu-lab.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scbt.com [scbt.com]
- 7. scbt.com [scbt.com]
- 8. A General Method for the Direct α-Arylation of Nitriles with Aryl Chlorides [organic-chemistry.org]
- 9. CeO2-catalyzed nitrile hydration to amide: reaction mechanism and active sites - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 10. 2,4-二氯苯乙腈 98% | Sigma-Aldrich [sigmaaldrich.com]
- 11. 2-(4-Chlorophenyl)pentanenitrile | 39066-13-2 [sigmaaldrich.com]
- 12. pubs.acs.org [pubs.acs.org]
